(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine
CAS No.: 726162-66-9
Cat. No.: VC21499107
Molecular Formula: C15H24N2O
Molecular Weight: 248.36g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 726162-66-9 |
---|---|
Molecular Formula | C15H24N2O |
Molecular Weight | 248.36g/mol |
IUPAC Name | 1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
Standard InChI | InChI=1S/C15H24N2O/c1-3-17-10-6-8-14(17)12-16-11-13-7-4-5-9-15(13)18-2/h4-5,7,9,14,16H,3,6,8,10-12H2,1-2H3 |
Standard InChI Key | GNQVJZDBBVUURJ-UHFFFAOYSA-N |
SMILES | CCN1CCCC1CNCC2=CC=CC=C2OC |
Canonical SMILES | CCN1CCCC1CNCC2=CC=CC=C2OC |
Introduction
Chemical Structure and Classification
Structural Formula and Components
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine is a tertiary amine compound that contains several key structural elements. At its core is a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with an ethyl substituent on the nitrogen atom. This forms the 1-ethyl-pyrrolidin-2-yl group, which is attached via a methylene bridge to an amino group. This amino group is further connected to a 2-methoxy-benzyl moiety.
The compound can be conceptualized as a modified version of benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, which has been documented with a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol . The addition of a methoxy group (OCH3) at the 2-position of the benzyl ring would alter both the molecular formula and weight.
Molecular Properties
Based on structural analysis and comparison with related compounds, the following properties can be estimated:
Structural Relationships and Comparative Analysis
Relationship to Known Compounds
The compound shares structural similarities with several documented chemicals:
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Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine (C14H22N2): Differs only in the absence of the 2-methoxy group on the benzyl ring .
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2-(Aminomethyl)-1-ethylpyrrolidine (C7H16N2): Contains the 1-ethyl-pyrrolidin-2-ylmethylamine core but lacks the benzyl component entirely .
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N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide: Contains both the 1-ethyl-pyrrolidin-2-yl group and a 2-methoxy substituent on an aromatic ring, but with additional functional groups and a different connectivity pattern .
Structure-Activity Relationship Considerations
The specific positioning of the methoxy group at the ortho position (2-position) of the benzyl ring is likely to influence the compound's:
Proposed Synthesis Pathway
A plausible synthetic route might involve:
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Reductive amination between 2-(aminomethyl)-1-ethylpyrrolidine and 2-methoxybenzaldehyde
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Reduction of the resulting imine/Schiff base using a suitable reducing agent such as sodium borohydride
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Purification via conventional methods such as column chromatography
This approach would be analogous to established methods for synthesizing similar benzylamine derivatives, with modifications to accommodate the specific substituents.
Chemical and Physical Properties
Physical Characteristics
Based on comparison with structurally similar compounds, (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine would likely possess the following physical characteristics:
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Appearance: Colorless to pale yellow liquid or oil
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Boiling Point: Estimated to be 60-70°C at reduced pressure (16 mmHg), based on the boiling point of 2-(Aminomethyl)-1-ethylpyrrolidine (58-60°C/16 mmHg)
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Density: Approximately 0.88-0.90 g/mL at 25°C
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Odor: Likely amine-like or aromatic
Chemical Reactivity
The compound contains several reactive sites:
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The tertiary amine nitrogen in the pyrrolidine ring can act as a nucleophile and a base
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The secondary amine linking the two major portions of the molecule represents another nucleophilic center
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The methoxy group can participate in hydrogen bonding as an acceptor
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The aromatic ring can undergo electrophilic aromatic substitution reactions, with the methoxy group acting as an ortho/para-directing activating group
Analytical Characterization
Spectroscopic Properties
Anticipated spectroscopic characteristics would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key expected signals in 1H-NMR (estimated chemical shifts):
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Aromatic protons: δ 6.7-7.3 ppm (complex pattern due to ortho-methoxy substitution)
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Methoxy protons: δ 3.8-3.9 ppm (singlet, 3H)
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Pyrrolidine ring protons: δ 1.6-3.5 ppm (complex multiplets)
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Ethyl group: δ 0.9-1.1 ppm (triplet, CH3) and δ 2.4-2.6 ppm (quartet, CH2)
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Benzylic and pyrrolidine-linked methylene groups: δ 3.5-4.0 ppm
Mass Spectrometry
Based on similar compounds, expected fragmentation patterns would include:
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Molecular ion at m/z 248
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Loss of the methoxy group (m/z 217)
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Cleavage between the two amine nitrogens
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Fragmentation of the pyrrolidine ring
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection would likely be effective for analysis, potentially using:
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Reverse-phase column (C18)
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Mobile phase consisting of acetonitrile/water with buffer additives
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UV detection at approximately 210-280 nm, capturing the aromatic and amine chromophores
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